1-(Butane-1-sulfonyl)piperidine-2-carbonitrile
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Overview
Description
1-(Butane-1-sulfonyl)piperidine-2-carbonitrile is a chemical compound with the molecular formula C10H18N2O2S It is a piperidine derivative, characterized by the presence of a butane-1-sulfonyl group and a carbonitrile group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(Butane-1-sulfonyl)piperidine-2-carbonitrile typically involves the reaction of piperidine derivatives with butane-1-sulfonyl chloride and a suitable nitrile source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine, butane-1-sulfonyl chloride, and a nitrile source.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with butane-1-sulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with the nitrile source to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Butane-1-sulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl and nitrile groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace these groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Butane-1-sulfonyl)piperidine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(Butane-1-sulfonyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl and nitrile groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(Butane-1-sulfonyl)piperidine-2-carbonitrile can be compared with other piperidine derivatives and sulfonyl-containing compounds. Similar compounds include:
1-(Butane-1-sulfonyl)piperidine: Lacks the nitrile group, resulting in different chemical properties and reactivity.
1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile: Contains a pyrrolidine ring instead of a piperidine ring, leading to variations in biological activity and applications.
1-(Methane-1-sulfonyl)piperidine-2-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-butylsulfonylpiperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-2-3-8-15(13,14)12-7-5-4-6-10(12)9-11/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZGQFSUJEMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCCC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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